molecular formula C12H6ClN3O4S B14444527 9-Chloro-1,3-dinitro-10H-phenothiazine CAS No. 76462-11-8

9-Chloro-1,3-dinitro-10H-phenothiazine

Cat. No.: B14444527
CAS No.: 76462-11-8
M. Wt: 323.71 g/mol
InChI Key: XQUYQWSYHGJMLQ-UHFFFAOYSA-N
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Description

9-Chloro-1,3-dinitro-10H-phenothiazine is a derivative of phenothiazine, a tricyclic compound consisting of two benzene rings connected by a sulfur and nitrogen atom. Phenothiazine derivatives are known for their diverse biological activities and have been widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-1,3-dinitro-10H-phenothiazine typically involves the nitration of 9-chloro-10H-phenothiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-1,3-dinitro-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Chloro-1,3-dinitro-10H-phenothiazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in the treatment of various diseases due to its biological activity.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 9-Chloro-1,3-dinitro-10H-phenothiazine involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-1,3-dinitro-10H-phenothiazine is unique due to the presence of both chloro and dinitro substituents, which impart distinct chemical and biological properties. These substituents enhance its reactivity and potential biological activity compared to other phenothiazine derivatives .

Properties

CAS No.

76462-11-8

Molecular Formula

C12H6ClN3O4S

Molecular Weight

323.71 g/mol

IUPAC Name

9-chloro-1,3-dinitro-10H-phenothiazine

InChI

InChI=1S/C12H6ClN3O4S/c13-7-2-1-3-9-11(7)14-12-8(16(19)20)4-6(15(17)18)5-10(12)21-9/h1-5,14H

InChI Key

XQUYQWSYHGJMLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC3=C(C=C(C=C3S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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